molecular formula C10H7Cl2NO4S B3035986 4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338793-77-4

4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No. B3035986
CAS RN: 338793-77-4
M. Wt: 308.14 g/mol
InChI Key: QKBGRDHEJUIUIY-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .


Synthesis Analysis

The novel bioactive compound 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one was synthesized in three different methods, namely, conventional, MW irradiation with solvent and MW irradiation without solvent .


Molecular Structure Analysis

The vibrational spectra and molecular structure of 2-((3,4-dichlorophenylimino)methyl)-4 bromophenol (DCCP) is investigated through density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method .


Chemical Reactions Analysis

Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

3,4-Dichlorophenyl isocyanate is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Mechanism of Action

DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is an algicide and herbicide of the arylurea class that inhibits photosynthesis . It blocks the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Safety and Hazards

3,4-Dichloroaniline is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4S/c11-7-2-1-6(3-8(7)12)13-9(14)4-18(16,17)5-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBGRDHEJUIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180991
Record name 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338793-77-4
Record name 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Reactant of Route 2
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Reactant of Route 3
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Reactant of Route 5
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Reactant of Route 6
Reactant of Route 6
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

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